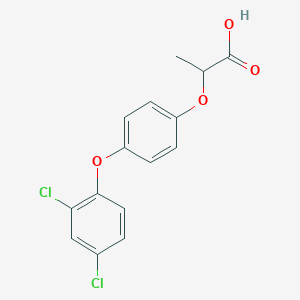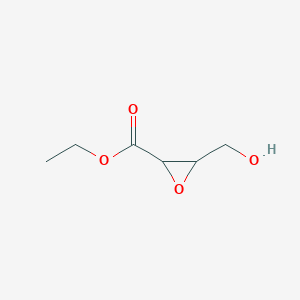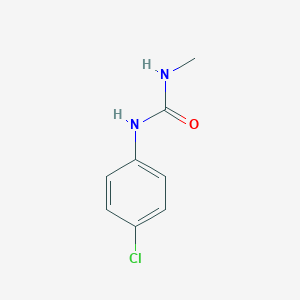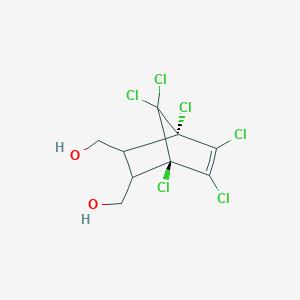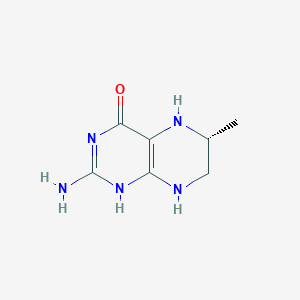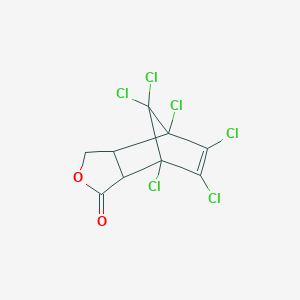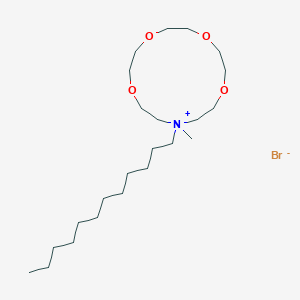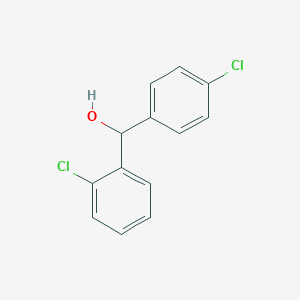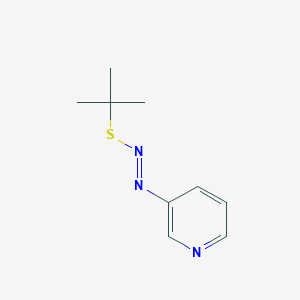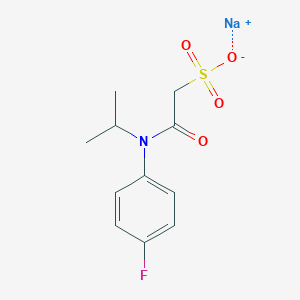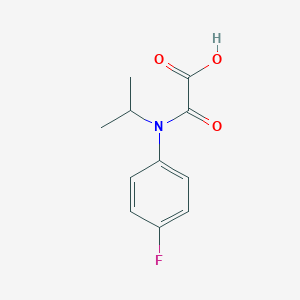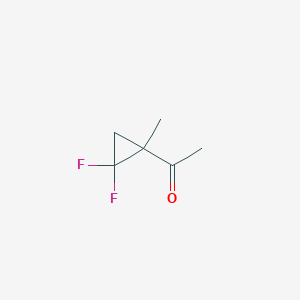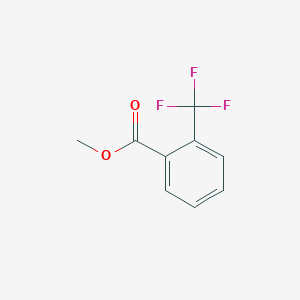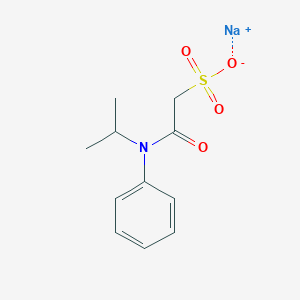
Propachlor ESA sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propachlor ethane sulfonic acid sodium salt is a chemical compound primarily used as an analytical standard and in environmental testing. It is a derivative of propachlor, a herbicide used to control annual grasses and broadleaf weeds. The compound is known for its high solubility in water and stability under various conditions, making it suitable for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
Propachlor ethane sulfonic acid sodium salt is synthesized through a multi-step process. The initial step involves the synthesis of propachlor, which is then converted into propachlor ethane sulfonic acid. This conversion typically involves the reaction of propachlor with ethane sulfonic acid under controlled conditions. The final step involves neutralizing the ethane sulfonic acid derivative with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of propachlor ethane sulfonic acid sodium salt follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize impurities .
化学反应分析
Types of Reactions
Propachlor ethane sulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Propachlor ethane sulfonic acid sodium salt has a wide range of scientific research applications:
Chemistry: Used as an analytical standard for calibrating instruments and validating analytical methods.
Biology: Employed in studies to understand the metabolic pathways of herbicides and their environmental impact.
Medicine: Investigated for its potential effects on biological systems and its role in inhibiting specific enzymes.
作用机制
The mechanism of action of propachlor ethane sulfonic acid sodium salt involves the inhibition of specific enzymes that are crucial for the growth and development of plants. The compound interferes with the biosynthesis of essential amino acids, leading to the inhibition of protein synthesis and ultimately causing the death of the target plants. The molecular targets include enzymes involved in the shikimate pathway, which is essential for the production of aromatic amino acids .
相似化合物的比较
Similar Compounds
- Alachlor ethane sulfonic acid sodium salt
- Butachlor ethane sulfonic acid sodium salt
- Acetochlor ethane sulfonic acid sodium salt
- Metolachlor ethane sulfonic acid sodium salt
Uniqueness
Propachlor ethane sulfonic acid sodium salt is unique due to its specific mode of action and its high solubility in water. Unlike other similar compounds, it has a broader spectrum of activity against various weed species and is more stable under different environmental conditions. This makes it a preferred choice for environmental testing and analytical applications .
属性
CAS 编号 |
947601-88-9 |
|---|---|
分子式 |
C11H15NNaO4S |
分子量 |
280.30 g/mol |
IUPAC 名称 |
sodium;2-oxo-2-(N-propan-2-ylanilino)ethanesulfonate |
InChI |
InChI=1S/C11H15NO4S.Na/c1-9(2)12(10-6-4-3-5-7-10)11(13)8-17(14,15)16;/h3-7,9H,8H2,1-2H3,(H,14,15,16); |
InChI 键 |
JZQSNZAKHHULSO-UHFFFAOYSA-N |
SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)[O-].[Na+] |
手性 SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)O.[Na] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


